

Crystal structure of 5-(Chloromethyl)-2-methylpyridine derivatives

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Compound of Interest

Compound Name: 5-(Chloromethyl)-2-methylpyridine

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<An In-depth Technical Guide to the Crystal Structure of **5-(Chloromethyl)-2-methylpyridine** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-methylpyridine and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds.^[1] Their chemical reactivity and biological activity are intrinsically linked to their three-dimensional atomic arrangement in the solid state. This guide provides a comprehensive exploration of the crystal structure of these derivatives, offering insights into the experimental methodologies for their determination, the nuances of their solid-state arrangements, and the profound implications of these structures on their physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and other advanced materials.

Introduction: The Significance of Crystal Structure in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. The specific arrangement of molecules in a crystal lattice, known as the crystal structure, dictates a

substance's solubility, dissolution rate, stability, and bioavailability – all critical parameters for a successful drug product. For pyridine derivatives, which are among the most common nitrogen heterocycles in FDA-approved drugs, understanding their crystal structure is paramount for efficient drug discovery and development.[2]

5-(Chloromethyl)-2-methylpyridine serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Variations in its substitution pattern give rise to a diverse family of derivatives, each with its unique crystal packing and intermolecular interactions. A thorough understanding of these structures allows for the rational design of molecules with optimized properties, potentially reducing development timelines and improving therapeutic outcomes.

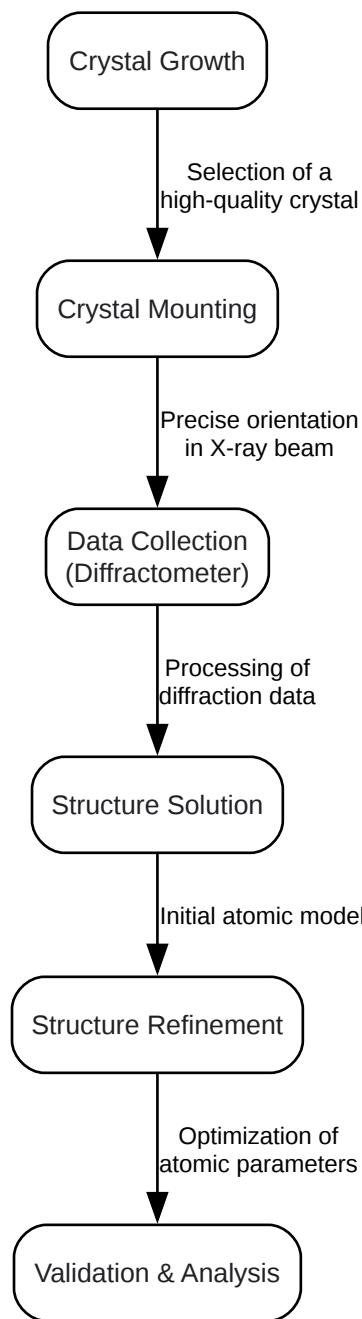
Unveiling the Architecture: X-ray Crystallography

The primary technique for elucidating the atomic-level structure of crystalline materials is X-ray diffraction (XRD).[3] This powerful analytical method involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

For the unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard.[4][5] This technique requires a high-quality single crystal, typically with dimensions on the order of micrometers. The crystal is mounted on a goniometer and rotated in the X-ray beam, allowing for the collection of a complete set of diffraction data.[4]

The experimental workflow for SC-XRD can be summarized as follows:



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Figure 1: Generalized workflow for single-crystal X-ray diffraction.

The resulting electron density map is then used to build a model of the molecule, which is subsequently refined to achieve the best possible fit with the experimental data.[3]

Powder X-ray Diffraction (PXRD)

While SC-XRD provides the most detailed structural information, obtaining suitable single crystals can be challenging. In such cases, powder X-ray diffraction (PXRD) is an invaluable tool.^[6] This technique uses a finely ground crystalline powder, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a series of concentric rings, which can be used to identify the crystalline phases present in the sample and to determine the unit cell parameters.^[6] PXRD is particularly useful for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.^[7]

The Crystal Structure of 5-(Chloromethyl)-2-methylpyridine Derivatives: Case Studies

The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, is an essential resource for accessing and analyzing crystallographic data.^{[8][9][10]} A search of the CSD reveals several deposited structures of **5-(chloromethyl)-2-methylpyridine** derivatives, providing valuable insights into their solid-state behavior.

2-Chloro-5-(chloromethyl)pyridine

The crystal structure of 2-chloro-5-(chloromethyl)pyridine has been determined and provides a foundational example.^{[11][12]} The molecule is nearly planar, and in the crystal, molecules are connected via intermolecular C—H \cdots N hydrogen bonds, forming dimers.^{[11][12]} This interaction is a key factor in the stabilization of the crystal structure.

Crystallographic Data for 2-Chloro-5-(chloromethyl)pyridine

Chemical Formula	C ₆ H ₅ Cl ₂ N
Molecular Weight	162.01 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	4.0770(8) Å
b	10.322(2) Å
c	16.891(3) Å
β	95.95(3)°
Volume	707.0(2) Å ³
Z	4

Source: Acta Crystallographica Section E, 2011,
E67, o366[11][12]

2,3,6-Trichloro-5-(trichloromethyl)pyridine

The synthesis and crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine, a derivative of 2-chloro-5-(chloromethyl)pyridine, have also been reported.[1][13] The crystal structure was determined using X-ray diffraction, revealing an orthorhombic crystal system with the space group Pbcm.[1][13]

Crystallographic Data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine

Chemical Formula	C ₆ H ₃ Cl ₄ N
Molecular Weight	230.91 g/mol
Crystal System	Orthorhombic
Space Group	Pbcm
a	8.3100(17) Å
b	17.018(3) Å
c	7.3160(15) Å
Volume	1034.6(4) Å ³
Z	4

Source: Asian Journal of Chemistry, 2013,
25(18), 10341-10343[1][13]

Experimental Protocols: A Guide to Best Practices

The integrity of a crystal structure determination relies heavily on the quality of the experimental procedures. The following sections outline key protocols for the synthesis, crystallization, and X-ray diffraction analysis of **5-(chloromethyl)-2-methylpyridine** derivatives.

Synthesis of 5-(Chloromethyl)-2-methylpyridine Derivatives

The synthesis of these derivatives often involves the chlorination of the corresponding methylpyridine precursor. For instance, 5-chloro-2-(chloromethyl)pyridine can be synthesized from (5-chloropyridin-2-yl)methanol using thionyl chloride in dichloromethane.[14]

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